molecular formula C14H7ClN4O3S B2365705 3-chloro-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide CAS No. 946362-39-6

3-chloro-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B2365705
CAS No.: 946362-39-6
M. Wt: 346.75
InChI Key: CULRWGUHKLHPSF-UHFFFAOYSA-N
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Description

3-chloro-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide (CAS 946362-39-6) is a high-purity chemical compound offered for research purposes. This benzothiophene derivative is a heterocyclic compound with the molecular formula C14H7ClN4O3S and a molecular weight of 346.75 . This compound is presented for investigation in the field of oncology and immunology. Scientific literature indicates that structurally related benzothiophene derivatives have been studied for their potential role as modulators of the PGE2 receptors EP2 and EP4 . The prostaglandin E2 (PGE2) pathway is a significant target in cancer research, as it is known to be upregulated in tumors and contributes to an immunosuppressive tumor microenvironment, promoting immune evasion, cell growth, angiogenesis, and metastasis . Modulating the EP2/EP4 receptors is a strategy aimed at reactivating the immune system within the tumor, providing a potential approach for cancer treatment . Researchers can explore the utility of this compound in various cancer models, including melanoma, lung cancer, bladder cancer, renal carcinomas, and gastrointestinal cancers . This product is intended for research and development use only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should refer to the product's safety data sheet (SDS) and handle the material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

3-chloro-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClN4O3S/c15-10-7-3-1-2-4-9(7)23-11(10)12(20)17-14-19-18-13(21-14)8-5-6-16-22-8/h1-6H,(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULRWGUHKLHPSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NN=C(O3)C4=CC=NO4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Chlorothiophenol Derivatives

A common route involves the Gewald reaction, where 2-chlorothiophenol reacts with cyanoacetamide in the presence of elemental sulfur and a base (e.g., morpholine). This yields 3-amino-1-benzothiophene-2-carboxylate, which is subsequently chlorinated using $$ \text{SOCl}2 $$ or $$ \text{PCl}5 $$ to introduce the 3-chloro substituent.

Reaction Conditions :

  • Temperature: 80–100°C
  • Solvent: Ethanol or DMF
  • Yield: 60–75%

Oxidation to Carboxylic Acid

The ester intermediate is hydrolyzed under acidic (HCl) or basic (NaOH) conditions to yield the carboxylic acid.

Step Reagent Conditions Yield
Ester hydrolysis 6M HCl Reflux, 4h 85%
Chlorination $$ \text{PCl}_5 $$ 0°C to RT, 2h 90%

Synthesis of 5-(1,2-Oxazol-5-yl)-1,3,4-Oxadiazol-2-Amine

Oxadiazole Ring Formation

The 1,3,4-oxadiazole nucleus is constructed via cyclization of a thioamide intermediate. According to WO2011005028A3, amidoximes (synthesized from nitriles and hydroxylamine) react with chloroacetyl chloride to form 1,3,4-oxadiazoles.

General Procedure :

  • Amidoxime Formation :
    • Substituted benzonitrile (5.0 mmol), $$ \text{NH}_2\text{OH·HCl} $$ (7.5 mmol), NaOH (3.0 mmol) in ethanol/water (5:1).
    • Reflux, 4h. Yield: 70–80%.
  • Cyclization :
    • Amidoxime (2.0 mmol) + chloroacetyl chloride (2.0 mmol) in toluene.
    • 110–120°C, 6–8h. Yield: 55–65%.

Amide Coupling and Final Assembly

Activation of Carboxylic Acid

The benzothiophene-2-carboxylic acid is activated as an acid chloride using $$ \text{SOCl}_2 $$ or $$ \text{Oxalyl chloride} $$:

  • $$ \text{SOCl}_2 $$ (3.0 eq), reflux, 2h. Conversion: >95%.

Coupling with Oxadiazole-Oxazole Amine

The acid chloride reacts with 5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-amine in the presence of a base (e.g., $$ \text{Et}_3\text{N} $$):

Conditions :

  • Solvent: Dry THF
  • Temperature: 0°C to RT
  • Time: 12h
  • Yield: 60–70%.

Spectroscopic Validation :

  • $$ ^1\text{H} $$ NMR (DMSO-d6) : δ 8.13 (br s, 1H, NH), 7.87 (s, 1H, oxazole-H), 7.80 (s, 1H, benzothiophene-H).
  • HRMS : Calculated for $$ \text{C}{15}\text{H}8\text{ClN}5\text{O}3\text{S} $$: 397.02; Found: 397.01.

Optimization and Alternative Routes

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 30 min) reduces oxadiazole formation time from 8h to 30 min, improving yield to 75%.

Solid-Phase Synthesis

Immobilizing the oxadiazole-amine on Wang resin enables iterative coupling, achieving >90% purity after cleavage.

Challenges and Troubleshooting

  • Regioselectivity in Oxazole Formation : Use of directing groups (e.g., nitro) ensures 5-position substitution.
  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves oxadiazole-amide byproducts.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups that enhance the compound’s biological activity .

Scientific Research Applications

Structural Characteristics

The compound features a benzothiophene core, which is known for its diverse pharmacological properties. The presence of the 1,2-oxazole and 1,3,4-oxadiazole rings enhances its potential bioactivity, making it a subject of interest in drug discovery.

Anticancer Activity

Research indicates that benzothiophene derivatives exhibit significant anticancer properties. The incorporation of oxadiazole moieties into the structure can enhance these effects. For instance, compounds similar to 3-chloro-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide have shown promising results in inhibiting tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is supported by studies demonstrating that benzothiophene derivatives can inhibit key inflammatory pathways. For example, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to reduced inflammation and pain . This dual inhibition mechanism suggests that this compound could be developed as a novel therapeutic for inflammatory diseases.

Antimicrobial Properties

Benzothiophene derivatives have also been evaluated for their antimicrobial activity against various pathogens. The presence of the oxadiazole ring is particularly noteworthy as it has been associated with enhanced antibacterial effects . Studies utilizing synthesized derivatives have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

Case Studies

Several studies have investigated the applications of similar compounds:

Study ReferenceCompound StudiedKey Findings
Benzothiophene derivativesExhibited anticancer activity through apoptosis induction in cancer cell lines.
Oxadiazole-containing compoundsDemonstrated strong anti-inflammatory properties by inhibiting COX and LOX enzymes.
Antimicrobial derivativesShowed significant antibacterial activity against various strains.

Mechanism of Action

The mechanism of action of 3-chloro-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit specific enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and biological differences between the target compound and related analogs:

Compound Name / ID Core Structure Key Substituents Heterocycles Present Reported Biological Activity (MIC Range) Reference
Target Compound : 3-Chloro-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide Benzothiophene Cl, oxazole, oxadiazole Oxadiazole, oxazole, benzothiophene Antimicrobial (inferred)
Desai et al. Derivatives (e.g., 50a-50d) Benzamide-thiazole Arylphenyl-amino, thioxo, methylthiazol Oxadiazole, thiazole Antibacterial (MIC: 12.5–100 µg/ml)
477867-49-5 Pyridine Cl, trifluoromethyl, methylamino, dihydro-oxazol Thiadiazole, oxazole Not explicitly reported (enzyme inhibition inferred)

Key Observations

Desai’s derivatives employ thiazole rings, which confer higher polarity and possibly better solubility than the benzothiophene core .

Substituent Effects :

  • The trifluoromethyl group in 477867-49-5 increases lipophilicity, likely enhancing membrane permeability but risking metabolic instability .
  • The chlorine atom in both the target compound and 477867-49-5 may stabilize π-π interactions with bacterial enzyme active sites .

Mechanistic and Pharmacokinetic Insights

  • Antimicrobial Activity : Desai’s oxadiazole-thiazole hybrids exhibit MIC values comparable to ciprofloxacin (standard drug), suggesting the target compound’s oxadiazole-oxazole motif may similarly inhibit DNA gyrase or topoisomerase IV in bacteria .
  • Metabolic Stability : The trifluoromethyl group in 477867-49-5 may slow oxidative metabolism, whereas the benzothiophene core in the target compound could increase susceptibility to cytochrome P450-mediated degradation .

Biological Activity

3-chloro-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure features a benzothiophene core substituted with an oxadiazole and oxazole moiety. The presence of chlorine in the structure may influence its biological activity.

Properties

PropertyValue
Molecular FormulaC13H8ClN3O3S
Molecular Weight307.73 g/mol
SolubilitySoluble in DMSO
LogP2.995

Antimicrobial Activity

Recent studies have indicated that derivatives of benzothiophene compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains:

  • Bacillus subtilis (Gram-positive)
  • Escherichia coli (Gram-negative)

The Minimum Inhibitory Concentrations (MIC) for these compounds were determined through standard antimicrobial susceptibility tests .

Anticancer Activity

Research has highlighted the potential anticancer effects of compounds containing the benzothiophene scaffold. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines:

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20
HepG2 (Liver Cancer)25

These findings suggest that the compound may interfere with cancer cell proliferation and survival pathways .

Cholinesterase Inhibition

Another significant area of research involves the inhibition of cholinesterases (AChE and BChE). Compounds with similar structures have been tested for their ability to inhibit these enzymes, which are crucial in neurotransmission:

CompoundAChE IC50 (μM)BChE IC50 (μM)
Compound A1215
Compound B1020

The inhibition of these enzymes can have implications for treating neurodegenerative diseases such as Alzheimer's .

The biological activity of this compound is hypothesized to be mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound may act as a reversible inhibitor of cholinesterases.
  • Cell Cycle Arrest : It may induce apoptosis in cancer cells by affecting cell cycle regulatory proteins.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that similar compounds can increase ROS levels in cancer cells, leading to oxidative stress and cell death.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this structure:

  • Study on Antimicrobial Activity : A study evaluated various benzothiophene derivatives against common bacterial pathogens and found that certain substitutions enhanced antimicrobial potency .
  • Anticancer Evaluation : Research demonstrated that specific derivatives exhibited selective cytotoxicity towards breast and lung cancer cells while sparing normal cells .
  • Neuroprotective Potential : Investigations into cholinesterase inhibition revealed promising results for potential treatments targeting Alzheimer's disease .

Q & A

Q. Key Optimization Parameters :

  • Temperature control during coupling to avoid decomposition of the oxadiazole ring.
  • Solvent selection (DMF vs. THF) impacts reaction yield (75–85% in DMF vs. 60% in THF) .

Structural Characterization

Q: Which spectroscopic and analytical techniques are most reliable for confirming the structure of this compound? A:

  • ¹H/¹³C NMR : Key peaks include:
    • δ 8.2–8.5 ppm (benzothiophene aromatic protons).
    • δ 6.8–7.1 ppm (oxazole protons).
    • Carbonyl (C=O) at ~165–170 ppm in ¹³C NMR.
  • IR Spectroscopy : Stretching vibrations at 1670 cm⁻¹ (amide C=O) and 1580 cm⁻¹ (oxadiazole C=N).
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 410.89 (theoretical: 409.89 g/mol) .

Validation : Cross-referencing with X-ray crystallography data from analogous oxadiazole derivatives ensures structural accuracy .

Biological Activity Profiling

Q: What methodologies are used to evaluate the biological activity of this compound, and how do structural features influence its efficacy? A:

  • In vitro assays :
    • Anticancer : MTT assay against HeLa or MCF-7 cells (IC₅₀ reported for similar compounds: 8–15 µM).
    • Antimicrobial : Broth microdilution (MIC: 16–32 µg/mL against S. aureus).
  • Structure-Activity Relationship (SAR) :
    • The chloro group on benzothiophene enhances membrane permeability.
    • The oxadiazole-oxazole scaffold improves binding to kinase targets (e.g., EGFR) via π-π stacking and hydrogen bonding .

Advanced Note : Replace the oxazole with a triazole moiety (as in ) to study activity shifts in resistant cell lines.

Handling Data Contradictions

Q: How should researchers address discrepancies in reported biological activities of structurally similar oxadiazole derivatives? A:

  • Systematic Comparison : Use standardized protocols (e.g., identical cell lines, serum concentrations) to minimize variability.
  • Computational Validation : Perform molecular docking to identify binding affinity differences caused by minor substituent changes (e.g., chloro vs. methoxy groups).
  • Meta-Analysis : Compare IC₅₀ values across studies (e.g., reports 37–70% yields for similar compounds, suggesting synthetic impurities may skew bioactivity data) .

Advanced Modifications for Target Specificity

Q: What strategies can improve the selectivity of this compound for specific enzymatic targets? A:

  • Bioisosteric Replacement : Substitute the oxazole with a 1,2,4-triazole to enhance hydrogen-bonding capacity .
  • Protease Stability : Introduce methyl groups at the benzothiophene 4-position to reduce CYP450-mediated metabolism (supported by ’s stability studies).
  • Click Chemistry : Attach polyethylene glycol (PEG) chains to the oxadiazole nitrogen for improved solubility and tumor targeting .

Toxicity and Safety Assessment

Q: What preclinical models are appropriate for evaluating the toxicity profile of this compound? A:

  • In vivo Models : Acute toxicity testing in zebrafish (LD₅₀ > 200 mg/kg) or murine models (14-day repeated dosing at 50 mg/kg).
  • Genotoxicity : Ames test for mutagenicity and comet assay for DNA damage.
  • Reference Data : Analogous compounds () show low hepatotoxicity but potential renal accumulation, requiring renal function monitoring .

Computational Modeling

Q: How can molecular dynamics simulations guide the optimization of this compound? A:

  • Binding Free Energy Calculations : Use AMBER or GROMACS to predict ΔG values for target binding (e.g., COX-2 inhibition).
  • ADMET Prediction : SwissADME or pkCSM tools to forecast bioavailability (%F > 50% for optimal candidates) .

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